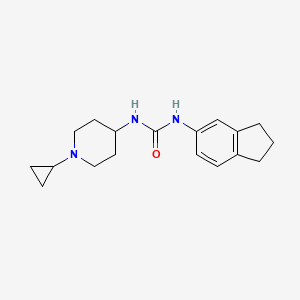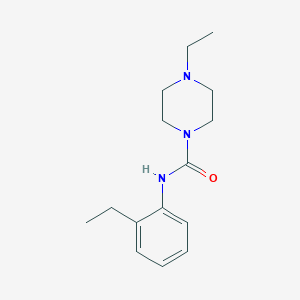
1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea, also known as Flumioxazin, is a herbicide that is widely used in agriculture to control weeds. It belongs to the chemical family of ureas and is a selective herbicide that inhibits the growth of broadleaf weeds and some grasses. Flumioxazin was first introduced in 2002 and has since gained popularity due to its effectiveness and low toxicity.
Mecanismo De Acción
1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea works by inhibiting the protoporphyrinogen oxidase enzyme, which is involved in the synthesis of chlorophyll. This leads to the accumulation of toxic intermediates and the eventual death of the plant.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea has minimal impact on non-target organisms, including mammals, birds, and insects. It is rapidly degraded in soil and does not accumulate in the environment. However, it can be toxic to aquatic organisms if it enters waterways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea has several advantages for use in laboratory experiments. It is readily available, has a known mechanism of action, and is effective against a wide range of weeds. However, it can be expensive and may require specialized equipment for application.
Direcciones Futuras
There are several potential future directions for research on 1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea. These include:
1. Developing new formulations of the herbicide that are more effective or have lower environmental impact.
2. Studying the impact of 1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea on soil microorganisms and the soil ecosystem.
3. Investigating the potential for 1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea to be used in combination with other herbicides to increase effectiveness and reduce resistance.
4. Exploring the use of 1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea in non-agricultural settings, such as in urban environments or natural areas.
5. Investigating the potential for 1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea to be used as a tool for studying plant physiology and biochemistry.
Métodos De Síntesis
The synthesis of 1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea involves the reaction of 4-fluoro-2-methylphenyl isocyanate with 3-(2-methylpropyl)aniline in the presence of a base such as potassium carbonate. This leads to the formation of the urea derivative, which is then purified and formulated into a herbicide product.
Aplicaciones Científicas De Investigación
1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea has been extensively studied for its use as a herbicide in agriculture. It has been found to be effective against a wide range of weeds, including those that are resistant to other herbicides. The herbicide has also been shown to have a low environmental impact and is safe for use around crops.
Propiedades
IUPAC Name |
1-(4-fluoro-2-methylphenyl)-3-(2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-8(2)7-14-12(16)15-11-5-4-10(13)6-9(11)3/h4-6,8H,7H2,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOUCAXQUKGLFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B7513613.png)


![N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-3-methylsulfanylpropanamide](/img/structure/B7513624.png)

![N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7513632.png)
![Methyl 4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B7513645.png)

![4-[(4-Chloro-3-methylphenoxy)methyl]-1-methylpyridin-2-one](/img/structure/B7513659.png)
![4-methyl-5-[(1-methyl-2-oxopyridin-4-yl)methyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7513666.png)
![[4-(Dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7513672.png)
![N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7513676.png)
![3-methyl-1'-propylspiro[1H-quinazoline-2,4'-piperidine]-4-one;hydrochloride](/img/structure/B7513695.png)
